2,3,4-三-O-乙酰基-β-l-岩藻糖吡喃糖基叠氮化物

描述

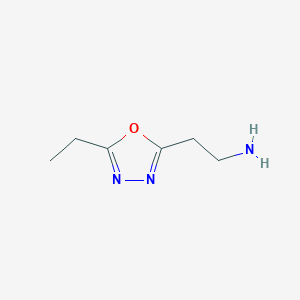

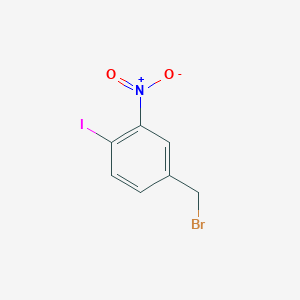

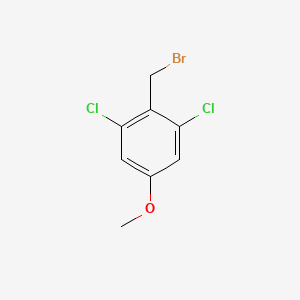

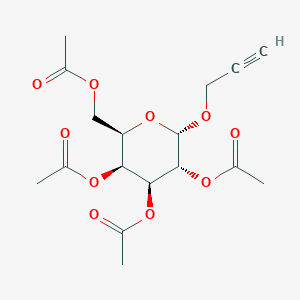

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is a chemical compound with the molecular formula C12H17N3O7 . It is a vital precursor employed in the manufacture of glycans and is indispensable in comprehending and combating ailments like cancer and autoimmune disorders . It is also instituted in chemical glycosylation reactions, culminating in the formation of even more intricate carbohydrates .

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide involves several steps. An efficient synthetic route to prepare O- (2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate from l-fucose was developed by introducing the thiophenyl group at the anomeric center and the benzylidene functional group to protect the 3 and 4 positions .Molecular Structure Analysis

The solid-state structure of 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide compound was described. It was observed that the bond lengths and angles were within the expected ranges, and the six-membered rings showed the chair conformation expected for a fucopyranose . It was also observed that the acetate groups as well as the azide group of each molecule were approximately parallel to each other .Chemical Reactions Analysis

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is used in chemical glycosylation reactions, leading to the formation of more complex carbohydrates . The crystal structure confirms the selective formation of the β-conformer of the pyranose N-glycoside, thus confirming the retention of stereochemistry during heterocycle formation with the N-glycosyl triazole group occupying the equatorial position at the anomeric C atom .Physical And Chemical Properties Analysis

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is a white crystalline solid with a melting point of 127-129 °C . It is soluble in DMSO, MeOH, DMF, DCM, and EtOAc .科学研究应用

小簇寡糖模拟物 (SCOM) 的合成

Phiasivongsa 等人(2002 年)优化了糖基氰化物的合成,并证明了三-O-乙酰基-β-L-岩藻糖吡喃糖基氰化物的还原可生成 N-保护的单-和二-(2,3,4-三-O-乙酰基-β-L-岩藻糖吡喃糖基甲基)-胺。这些胺促进了 SCOM 的合成,这对于理解寡糖结构和功能非常重要 (Phiasivongsa 等,2002)。

构象分析

Strumpel 和 Luger(1988 年)对 2,3,4-三-O-乙酰基-d-阿拉伯糖吡喃糖基叠氮化物的 α 和 β 异头体进行了构象计算,提供了对这些化合物结构方面和能量极小值的见解。这项研究有助于理解糖基叠氮化物的立体化学偏好和构象灵活性 (Strumpel 和 Luger,1988)。

糖基化研究

各种研究已将 2,3,4-三-O-乙酰基-β-l-岩藻糖吡喃糖基叠氮化物用于糖基化反应,导致合成复杂寡糖和糖缀合物。例如,Shaban 和 Jeanloz(1971 年)利用该化合物与葡萄糖衍生物缩合,为碳水化合物合成领域做出了贡献,并为酶促水解研究提供了参考化合物 (Shaban 和 Jeanloz,1971)。

安全和危害

作用机制

Target of Action

It is known to be a vital precursor employed in the manufacture of glycans , which are complex structures that play crucial roles in various biological processes.

Mode of Action

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is used in chemical glycosylation reactions . Glycosylation is a critical post-translational modification that affects the structure and function of proteins. The azide group in the compound can participate in click chemistry reactions, enabling the attachment of various functional groups.

属性

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZJGETUNXHZRX-MOBXTKCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)

![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)

![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)